

An In-Depth Technical Guide to DL-Aspartic Acid-13C1: Properties and Applications

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Compound of Interest

Compound Name: *DL-Aspartic acid-13C1*

Cat. No.: *B1611100*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **DL-Aspartic acid-13C1**, a stable isotope-labeled amino acid crucial for metabolic research and drug development. This document details its characteristics, provides insights into its synthesis and analytical characterization, and outlines its application in metabolic flux analysis.

Core Physical and Chemical Properties

DL-Aspartic acid-13C1 is a non-essential amino acid where the carbon atom of one of the carboxylic acid groups has been replaced with the ^{13}C isotope. This isotopic labeling provides a powerful tool for tracing the metabolic fate of aspartate in biological systems without the need for radioactive tracers.

General Properties

The fundamental physical and chemical properties of **DL-Aspartic acid-13C1** are summarized in the table below. These properties are compared with its naturally abundant (unlabeled) counterpart, DL-Aspartic acid.

Property	DL-Aspartic acid-13C1	DL-Aspartic acid
Molecular Formula	C ₃ ¹³ CH ₇ NO ₄	C ₄ H ₇ NO ₄
Molecular Weight	134.10 g/mol [1]	133.10 g/mol
CAS Number	68315-35-5[1]	617-45-8
Appearance	White to off-white solid/powder	White crystalline powder
Melting Point	>300 °C (decomposes)	>300 °C (decomposes)
Solubility	Slightly soluble in water	Slightly soluble in water
Isotopic Purity	Typically ≥99 atom % ¹³ C[2]	Natural abundance

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of **DL-Aspartic acid-13C1**. While specific spectra for the ¹³C-labeled compound are not widely published, the expected spectral characteristics can be inferred from the data of unlabeled DL-Aspartic acid.

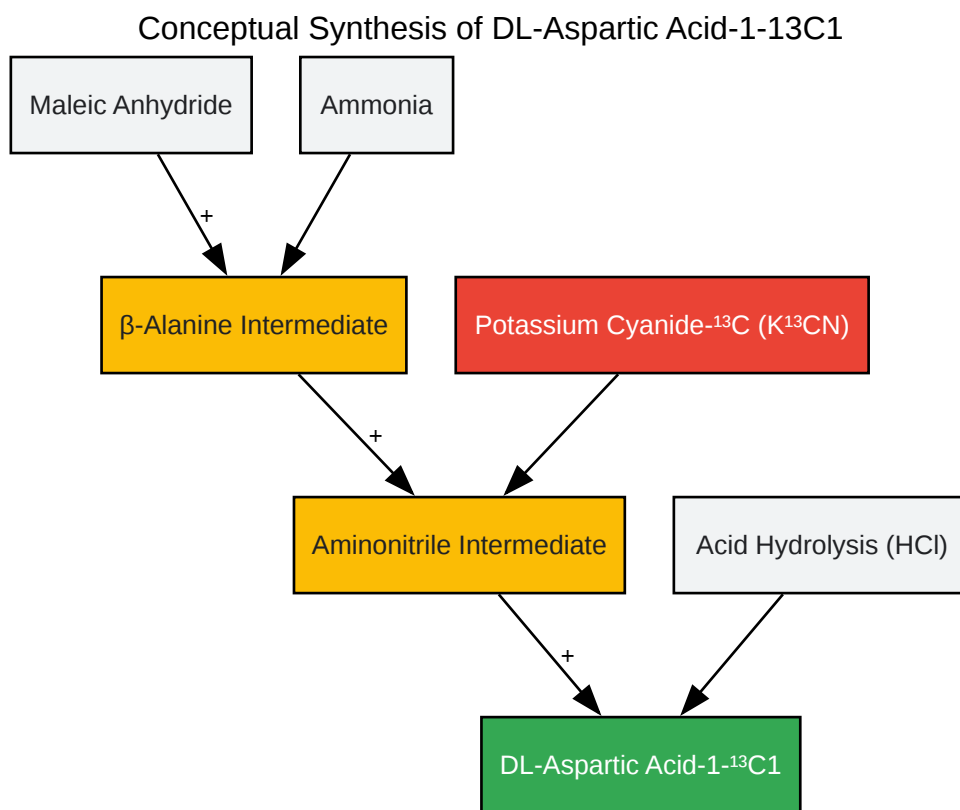
Spectroscopic Data	Expected Characteristics for DL-Aspartic acid-13C1	Reference Data for DL-Aspartic acid
¹³ C NMR	A distinct signal for the ¹³ C-labeled carboxyl carbon (C1) with a chemical shift around 175-180 ppm. The other carbon signals will be similar to the unlabeled compound.	Chemical shifts (ppm) in H ₂ O: ~180.20, ~176.91, ~55.09, ~39.30.[3]
¹ H NMR	The proton spectrum is expected to be very similar to the unlabeled compound, as the ¹³ C label at C1 has a minimal effect on the chemical shifts of the protons.	Representative chemical shifts (ppm) in D ₂ O: ~3.9 (CH), ~2.8 (CH ₂).
Mass Spectrometry	The molecular ion peak will be observed at m/z 134.10, which is one mass unit higher than the unlabeled compound.	Molecular ion peak at m/z 133.10.
Infrared (IR) Spectroscopy	The IR spectrum will be very similar to the unlabeled compound. A slight shift in the C=O stretching frequency of the labeled carboxyl group may be observed.	Characteristic peaks (cm ⁻¹): ~3400-2500 (O-H and N-H stretch), ~1700 (C=O stretch), ~1600 (N-H bend), ~1400-1200 (C-O stretch and O-H bend).[4]

Experimental Protocols

Conceptual Synthesis of DL-Aspartic Acid-1-13C1

While a specific detailed protocol for the synthesis of DL-Aspartic acid-1-13C1 is not readily available in the literature, a plausible synthetic route can be conceptualized based on established methods for amino acid synthesis. One common approach involves the Strecker synthesis or modifications thereof, starting with a ¹³C-labeled cyanide source.

A potential synthetic workflow is outlined below:



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Caption: Conceptual synthesis workflow for DL-Aspartic acid-1-¹³C1.

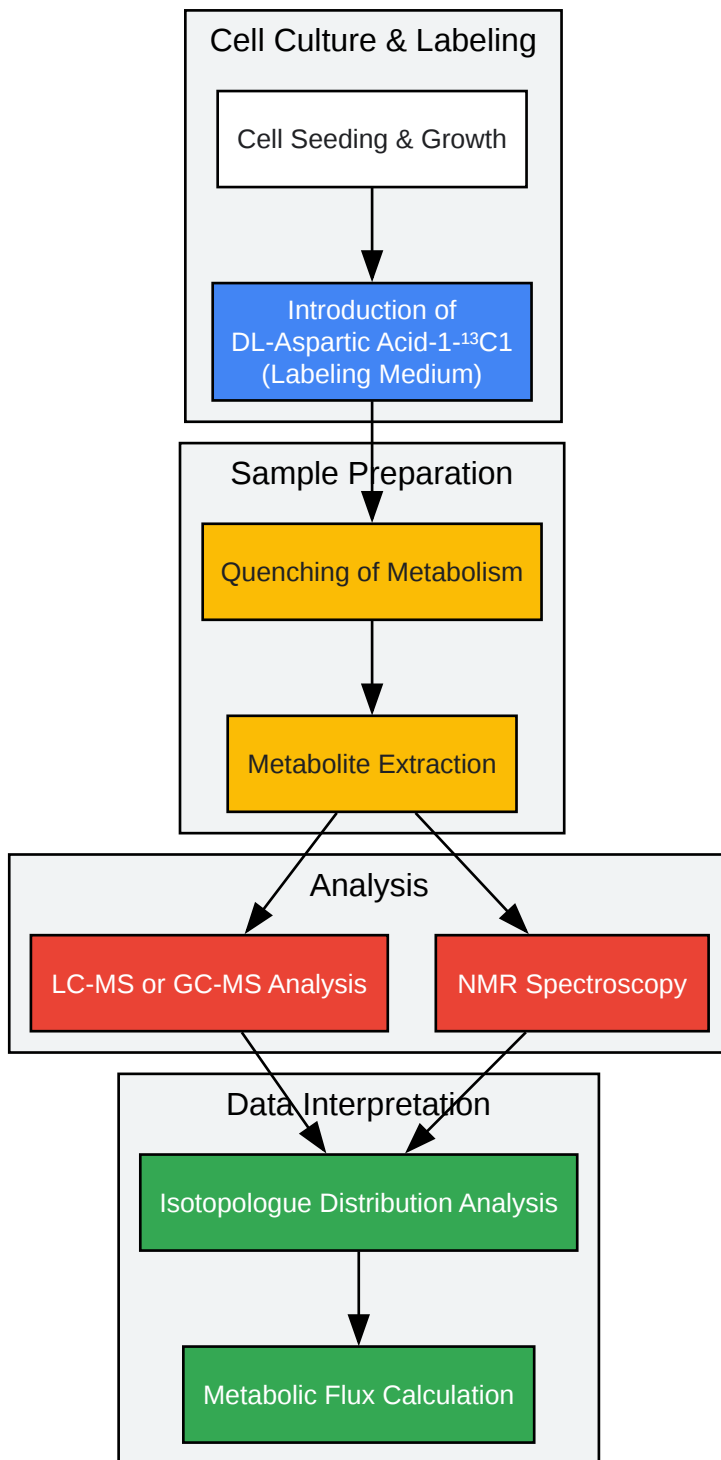
Methodology:

- Formation of β -Alanine Intermediate: Maleic anhydride is reacted with ammonia to form a β -alanine intermediate.
- Introduction of the ¹³C Label: The intermediate is then reacted with a ¹³C-labeled cyanide source, such as Potassium Cyanide-¹³C (K¹³CN), to form an aminonitrile intermediate. This is the key step where the isotopic label is introduced at the C1 position.
- Hydrolysis: The aminonitrile intermediate is subjected to acid hydrolysis, typically using a strong acid like hydrochloric acid. This converts the nitrile group into a carboxylic acid, yielding the final product, DL-Aspartic acid-1-¹³C1.
- Purification: The final product is then purified using techniques such as recrystallization or ion-exchange chromatography to achieve the desired purity.

Metabolic Flux Analysis using DL-Aspartic Acid-1-13C1

DL-Aspartic acid-1-13C1 is a valuable tracer for studying metabolic pathways in various biological systems. The general workflow for a metabolic flux analysis experiment using this labeled amino acid is depicted below.

Metabolic Flux Analysis Workflow

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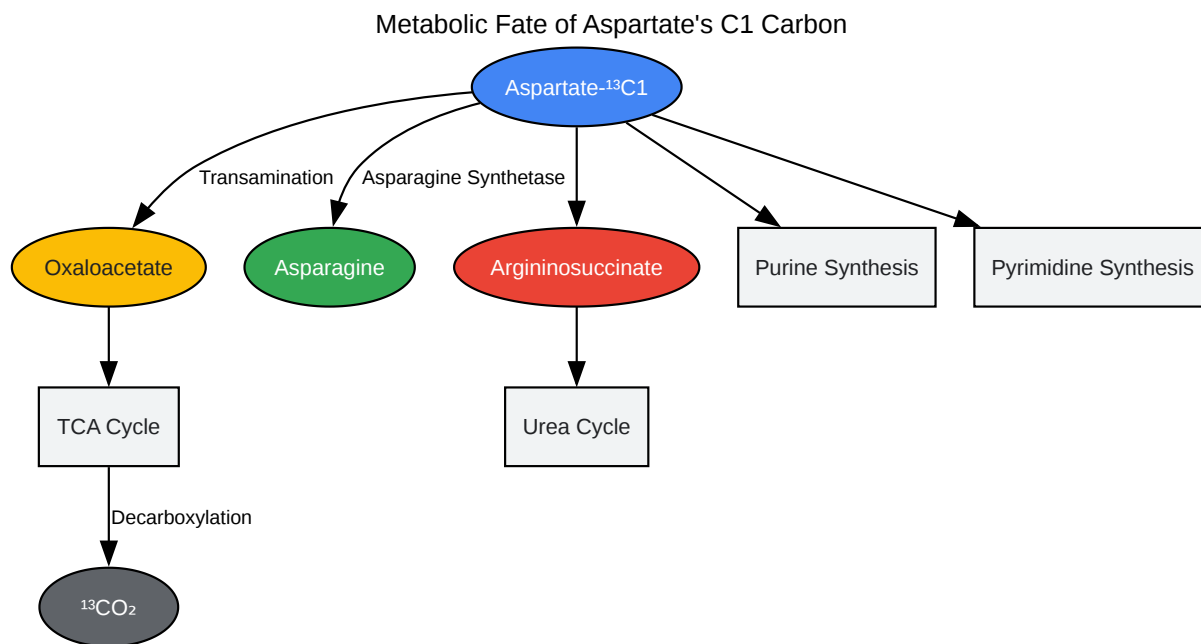
Caption: General workflow for metabolic flux analysis using stable isotope tracers.

Methodology:

- **Cell Culture and Labeling:** Cells of interest are cultured in a standard growth medium. At a specific time point, the medium is replaced with a labeling medium containing DL-Aspartic acid-1- ^{13}C 1 as the tracer. The cells are incubated for a defined period to allow for the uptake and metabolism of the labeled aspartate.
- **Quenching and Metabolite Extraction:** After the labeling period, metabolic activity is rapidly halted (quenched), typically by using cold solvents. Intracellular metabolites are then extracted from the cells.
- **Analytical Detection:** The extracted metabolites are analyzed using mass spectrometry (LC-MS or GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the ^{13}C label into various downstream metabolites.
- **Data Analysis:** The distribution of ^{13}C in different metabolites (isotopologue distribution) is analyzed to calculate the rates (fluxes) of various metabolic reactions, providing a quantitative map of cellular metabolism.

Metabolic Fate of the C1 Carbon of Aspartate

Aspartate is a central metabolite that plays a critical role in numerous biochemical pathways, including the synthesis of other amino acids, purines, and pyrimidines, and its involvement in the urea cycle and the malate-aspartate shuttle.[5] The C1 carboxyl group of aspartate, which is labeled in DL-Aspartic acid-1- ^{13}C 1, participates in several key reactions.



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Caption: Key metabolic pathways involving the C1 carbon of aspartate.

The ¹³C label from the C1 position of aspartate can be traced through several important metabolic routes:

- **Transamination to Oxaloacetate:** Aspartate can be reversibly converted to oxaloacetate, an intermediate in the Citric Acid (TCA) Cycle.[6] The ¹³C label would then be present in one of the carboxyl groups of oxaloacetate.
- **Urea Cycle:** Aspartate is a key component in the urea cycle, where it condenses with citrulline to form argininosuccinate.[5] The C1 carbon of aspartate is incorporated into the urea cycle intermediates.
- **Nucleotide Synthesis:** The entire aspartate molecule is a precursor for pyrimidine synthesis, and its amino group is used in purine synthesis.[5] Tracing the ¹³C label can provide insights into the rate of de novo nucleotide biosynthesis.

- Decarboxylation in the TCA Cycle: If the labeled oxaloacetate enters the TCA cycle, the ^{13}C label can eventually be released as $^{13}\text{CO}_2$ through decarboxylation reactions, which can be measured in off-gas analysis.

By monitoring the incorporation of the ^{13}C label into these and other downstream metabolites, researchers can quantitatively assess the contribution of aspartate to various cellular functions and identify potential metabolic dysregulations in disease states.

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